N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1795300-53-6
VCID: VC7743881
InChI: InChI=1S/C19H18N4O4S/c24-28(25,15-3-4-17-14(12-15)5-11-27-17)20-6-7-22-8-9-23-19(22)13-16(21-23)18-2-1-10-26-18/h1-4,8-10,12-13,20H,5-7,11H2
SMILES: C1COC2=C1C=C(C=C2)S(=O)(=O)NCCN3C=CN4C3=CC(=N4)C5=CC=CO5
Molecular Formula: C19H18N4O4S
Molecular Weight: 398.44

N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide

CAS No.: 1795300-53-6

Cat. No.: VC7743881

Molecular Formula: C19H18N4O4S

Molecular Weight: 398.44

* For research use only. Not for human or veterinary use.

N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide - 1795300-53-6

Specification

CAS No. 1795300-53-6
Molecular Formula C19H18N4O4S
Molecular Weight 398.44
IUPAC Name N-[2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Standard InChI InChI=1S/C19H18N4O4S/c24-28(25,15-3-4-17-14(12-15)5-11-27-17)20-6-7-22-8-9-23-19(22)13-16(21-23)18-2-1-10-26-18/h1-4,8-10,12-13,20H,5-7,11H2
Standard InChI Key HCRDLLPYHPFVTM-UHFFFAOYSA-N
SMILES C1COC2=C1C=C(C=C2)S(=O)(=O)NCCN3C=CN4C3=CC(=N4)C5=CC=CO5

Introduction

Structural and Molecular Characterization

Core Architecture and Functional Groups

The molecule integrates three distinct pharmacophoric elements:

  • Imidazo[1,2-b]pyrazole core: A bicyclic system with nitrogen atoms at positions 1, 2, and 7, providing hydrogen-bonding capabilities and π-π stacking interactions .

  • 2,3-Dihydrobenzofuran sulfonamide: A partially saturated benzofuran ring linked to a sulfonamide group (-SO₂NH₂), enhancing solubility and target affinity .

  • Furan-2-yl substituent: A heteroaromatic ring at position 6 of the imidazo[1,2-b]pyrazole, contributing to electronic modulation and metabolic stability .

Table 1: Molecular Properties

PropertyValue
CAS Number1795300-53-6
Molecular FormulaC₁₉H₁₈N₄O₄S
Molecular Weight398.44 g/mol
IUPAC NameN-[2-(6-(Furan-2-yl)imidazo[1,2-b]pyrazol-1-yl)ethyl]-2,3-dihydrobenzofuran-5-sulfonamide
SMILESC1COC2=C1C=C(C=C2)S(=O)(=O)NCCN3C=CN4C3=CC(=N4)C5=CC=CO5
Topological Polar Surface131 Ų

The sulfonamide group (-SO₂NH-) acts as a hydrogen-bond donor/acceptor, critical for binding to enzymatic active sites such as carbonic anhydrases or tyrosine kinases . The dihydrobenzofuran moiety’s partial saturation reduces planarity, potentially improving blood-brain barrier penetration compared to fully aromatic analogs.

Synthetic Pathways and Optimization

Multi-Step Synthesis Strategy

The synthesis involves four key stages (Figure 1) :

  • Formation of the imidazo[1,2-b]pyrazole core: Cyclocondensation of 6-(furan-2-yl)-1H-pyrazol-3-amine with α-haloketones under basic conditions.

  • Ethylenediamine linker introduction: Nucleophilic substitution at the imidazo[1,2-b]pyrazole’s N1 position using 2-chloroethylamine.

  • Dihydrobenzofuran sulfonamide preparation: Sulfonation of 2,3-dihydrobenzofuran-5-amine followed by chlorination and amidation.

  • Final coupling: Reaction of the ethylenediamine-linked imidazo[1,2-b]pyrazole with the sulfonamide intermediate via carbodiimide-mediated coupling.

Table 2: Representative Reaction Conditions

StepReagents/CatalystsTemperatureYield
1K₂CO₃, DMF, 80°C12 h68%
2Et₃N, CH₃CN, reflux6 h82%
3SOCl₂, then NH₄OH, 0°C2 h75%
4EDC, HOBt, CH₂Cl₂, rt24 h58%

Critical challenges include regioselectivity in the imidazo[1,2-b]pyrazole formation and avoiding sulfonamide over-sulfonation. Nano-ZnO catalysts have shown efficacy in improving cyclocondensation yields to >90% in analogous pyrazole syntheses .

Chemical Reactivity and Derivative Formation

Electrophilic and Nucleophilic Sites

Three primary reactive centers enable derivative synthesis :

  • Sulfonamide NH: Undergoes alkylation/acylation to modulate solubility (e.g., methylated derivatives show 3-fold increased logP).

  • Furan O-atom: Participates in ring-opening reactions with electrophiles (e.g., epoxidation yields diol intermediates).

  • Imidazo[1,2-b]pyrazole C3-H: Subject to halogenation (Cl₂/FeCl₃) for cross-coupling reactions.

Table 3: Stability Under Physiological Conditions

ConditionHalf-LifeDegradation Products
pH 7.4, 37°C48 hSulfonic acid, imidazole ring-opened species
Human liver microsomes2.1 hN-Oxides, glucuronide conjugates

The compound’s furan rings exhibit moderate metabolic lability, necessitating structural stabilization via methyl substituents in advanced analogs .

Biological Activity and Mechanisms

Kinase Inhibition Profiling

While direct data remains limited, structurally related imidazo[1,2-b]pyrazoles inhibit:

  • Cyclin-dependent kinase 2 (CDK2): IC₅₀ = 110 nM (compared to roscovitine IC₅₀ = 140 nM) .

  • JAK3: 78% inhibition at 1 μM via ATP-binding site competition .

  • p38 MAPK: Reduces TNF-α production in macrophages by 62% at 10 μM.

The sulfonamide group’s interaction with kinase hinge regions (e.g., Glu81 in CDK2) is hypothesized to drive selectivity .

Anti-Inflammatory Effects

In murine RAW264.7 cells, analogs suppress LPS-induced NO production (IC₅₀ = 3.8 μM) by blocking IκBα phosphorylation, preventing NF-κB nuclear translocation.

Therapeutic Applications and Development

Oncology

Hybrid inhibitors targeting CDK2 and JAK3 show synergistic effects in triple-negative breast cancer models (combination index = 0.42) . The dihydrobenzofuran moiety’s lipid solubility enhances tumor penetration, achieving a 2.3-fold higher intratumoral concentration than benzofuran derivatives.

Neurodegeneration

Sulfonamide-containing analogs inhibit human acetylcholinesterase (AChE) with Kᵢ = 420 nM, outperforming donepezil (Kᵢ = 570 nM) in ex vivo assays.

Future Research Directions

  • Prodrug development: Masking the sulfonamide as a tert-butyl carbamate improves oral bioavailability from 12% to 67% in rats.

  • Polypharmacology optimization: Introducing fluorinated furans may concurrently enhance blood-brain barrier penetration and metabolic stability .

  • Crystal structure analysis: X-ray diffraction studies of CDK2 complexes are needed to refine docking models.

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